Diallyl pyrocarbonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrocarbonates, including diallyl pyrocarbonate, typically involves the activation of carboxylic acids using pyrocarbonates as condensing reagents. Activation can be achieved in aprotic solvents in the presence of tertiary amines, allowing for the synthesis of carboxylic acid anhydrides, esters, and amides from carboxylic acids and alcohols or phenols using different pyrocarbonate reagents (Pozdnev, 2009).

Molecular Structure Analysis

Inorganic pyrocarbonates, such as Pb[C2O5], demonstrate the structure of pyrocarbonate compounds. These compounds contain isolated [C2O5]2- groups, consisting of two oxygen-sharing [CO3]3- groups. The synthesis of Pb[C2O5] and its characterization using techniques like synchrotron-based single-crystal structure refinement and Raman spectroscopy reveal its monoclinic space group structure and the possibility of cation substitution (Spahr et al., 2022).

Chemical Reactions and Properties

Diallyl pyrocarbonate participates in various chemical reactions, including the activation of carboxylic acids to form anhydrides and esters. The reactivity of pyrocarbonates in the presence of tertiary amines allows for the synthesis of a wide variety of esters and anhydrides, indicating their versatility in organic synthesis (Pozdnev, 2009).

Physical Properties Analysis

Specific details on the physical properties of diallyl pyrocarbonate were not found in the searched papers. Generally, physical properties such as boiling point, melting point, and solubility in various solvents are crucial for handling and applying pyrocarbonate compounds in chemical reactions.

Chemical Properties Analysis

The chemical properties of pyrocarbonates involve their reactivity with various functional groups and participation in the synthesis of complex molecules. For example, the catalytic decomposition of dialkyl pyrocarbonates to dialkyl carbonates and carbon dioxide showcases their potential in catalysis and synthetic chemistry (Greener & Walton, 1997).

Aplicaciones Científicas De Investigación

Use as a Protecting Group in Peptide Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: DAPC is used as a reagent for the introduction of allyloxycarbonyl (Alloc or Aloc) protecting group to primary and secondary amines . In peptide synthesis, it is also used to protect amino acid functional groups due to its stability to the acidic and basic conditions .

- Methods of Application: The specific methods of application would depend on the particular peptide synthesis being performed. Generally, the Alloc group is introduced to the amine group of an amino acid or peptide under basic conditions, using DAPC as the Alloc source .

- Results or Outcomes: The Alloc group serves as a protective group for the amine functionality during peptide synthesis, preventing unwanted side reactions. The Alloc group can be selectively removed under palladium-catalyzed conditions .

Use as an Additive in Lithium-Ion Battery Electrolytes

- Scientific Field: Electrochemistry

- Application Summary: DAPC is used as an additive in the electrolyte of lithium-ion batteries with silicon anodes .

- Methods of Application: DAPC is added to the electrolyte mixture of LiPF6 and a pure linear carbonate solvent . The electrolyte composition has an effect on the cycle life of lithium-ion batteries with silicon anode, likely by SEI formation from preferable decomposition products and from a complementary mixture of electrolyte components .

- Results or Outcomes: The addition of DAPC to the electrolyte improves the capacity retention at 100 cycles from 67.7% to 72.2% in a full NMC622/Si coin cell and from 84.2% to 90.8% in a full pouch cell .

Use in Tsuji-Trost Allylation

- Scientific Field: Organic Chemistry

- Application Summary: DAPC is widely used in Tsuji-Trost allylation, promoting the formation of carbanions, boronates, phosphides, amides, and alkoxides . They act as in situ nucleophiles, increasing the reaction rate compared to allyl acetate .

- Methods of Application: The specific methods of application would depend on the particular Tsuji-Trost allylation being performed. Generally, DAPC is used as a reagent in the reaction .

- Results or Outcomes: These compounds are of great interest for the design of intramolecular decarboxylate asymmetric compounds .

Use in the Production of Polymers

- Scientific Field: Polymer Chemistry

- Application Summary: DAPC plays a key role in the production of polymers, including polycarbonates and polyurethanes . Applications currently include the use of gamma-polymerized BDACG for producing transparent thermoplastic polycarbonates in optical applications and as materials with internal crosslinking .

- Methods of Application: DAPC is used as a reagent in the polymerization process .

- Results or Outcomes: Photopolymerized BDACG is currently suitable for polymers with high gel content, making them applicable in optical purposes and as nuclear track detectors .

Use as Fuel Additives

- Scientific Field: Chemical Engineering

- Application Summary: Dialkyl carbonates, including DAPC, are used as fuel additives . They are considered “green chemicals” due to their moderate toxicity and biodegradability .

- Methods of Application: DAPC is added to the fuel mixture. The specific methods of application would depend on the particular fuel and the desired properties .

- Results or Outcomes: The addition of DAPC to fuel can improve its performance and reduce environmental impact .

Use as Solvents and Reaction Intermediates

- Scientific Field: Organic Chemistry

- Application Summary: Dialkyl carbonates, including DAPC, are used as solvents and reaction intermediates . They are used as alkylating and carbonylating agents .

- Methods of Application: The specific methods of application would depend on the particular reaction being performed .

- Results or Outcomes: The use of DAPC can improve reaction efficiency and selectivity .

Direcciones Futuras

Diallyl carbonates, including Diallyl pyrocarbonate, are important organic compounds and chemical intermediates with the label of “green chemicals” due to their moderate toxicity, biodegradability for human health and environment . They have unique physicochemical properties and versatility as reagents, and a variety of phosgene-free processes derived from CO or CO2 have been explored for the synthesis of dialkyl carbonates . This opens up substantial challenges and opportunities for future research associated with dialkyl carbonates .

Propiedades

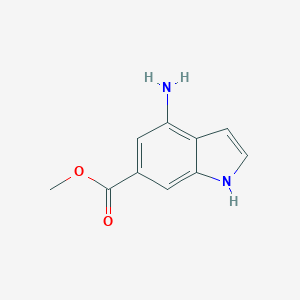

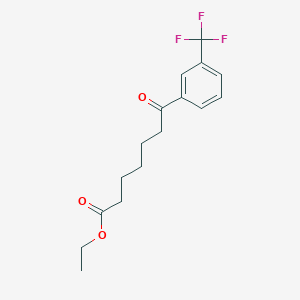

IUPAC Name |

prop-2-enoxycarbonyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSSGIXTKVRGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)OC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402700 | |

| Record name | Diallyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diallyl pyrocarbonate | |

CAS RN |

115491-93-5 | |

| Record name | Diallyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl Pyrocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)